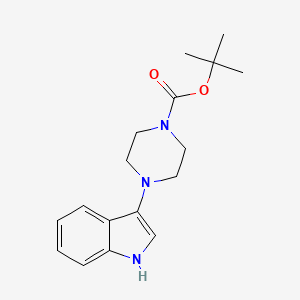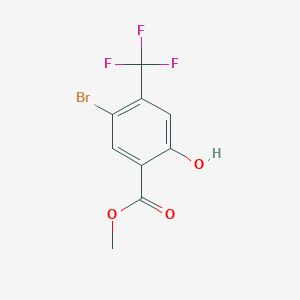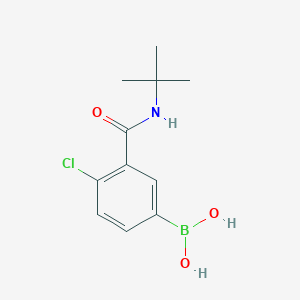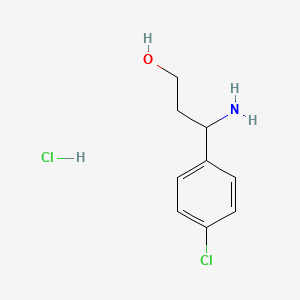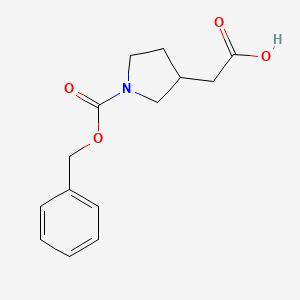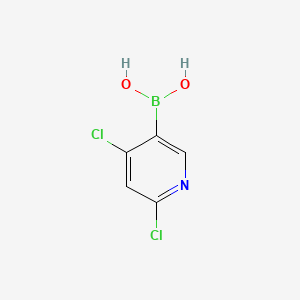
(4,6-ジクロロピリジン-3-イル)ボロン酸
説明
(4,6-Dichloropyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C5H4BCl2NO2 and its molecular weight is 191.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,6-Dichloropyridin-3-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dichloropyridin-3-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医学:治療用途
(4,6-ジクロロピリジン-3-イル)ボロン酸: は、医薬品化学において重要な役割を果たしています。 その誘導体は、酵素阻害特性で知られており、新たな医薬品の開発に役立つ可能性があります 。 例えば、ボロン酸は、がん治療において重要なプロテアソーム阻害剤の設計に使用されてきました 。
農業:作物保護および生育調整
農業では、ボロン酸誘導体が、植物病害からの保護剤および生育調整剤としての可能性を秘めています。 様々な生体分子と相互作用する能力により、新規農薬の開発につながる可能性があります 。
材料科学:高分子および材料開発
(4,6-ジクロロピリジン-3-イル)ボロン酸: は、材料科学において、特定の特性を持つ高分子の開発に使用されています。 これらの高分子は、pH変化などの刺激に反応することができ、スマートマテリアルの作成において貴重です 。
環境科学:センシングおよび検出
(4,6-ジクロロピリジン-3-イル)ボロン酸を含むボロン酸は、環境科学において、様々な分析対象物の検出に使用されています。 ジオールおよびルイス塩基と錯体を形成する能力により、環境試料中のフッ化物イオンやシアン化物イオンの検出などのセンシング用途に適しています 。
生化学:タンパク質操作および標識
生化学において、(4,6-ジクロロピリジン-3-イル)ボロン酸は、タンパク質の操作および標識に使用されています。 ボロン酸部分は、ジオールと可逆的な共有結合を形成することができ、タンパク質やペプチドを制御された方法で修飾するのに役立ちます 。
分析化学:クロマトグラフィーおよび電気泳動
分析化学者は、(4,6-ジクロロピリジン-3-イル)ボロン酸誘導体を、複雑な混合物の分離のためにクロマトグラフィーおよび電気泳動で使用しています。 糖類や他のジオールとの独自の相互作用により、分析方法において不可欠な選択的分離技術が可能になります 。
有機合成:クロスカップリング反応
(4,6-ジクロロピリジン-3-イル)ボロン酸: は、有機合成、特に鈴木・宮浦クロスカップリング反応において貴重な試薬です。 炭素-炭素結合を形成する求核パートナーとして働き、複雑な有機分子の合成を促進します 。
薬理学:薬物送達システム
薬理学では、ボロン酸基が薬物送達システムにおける可能性を探求されています。 そのpH感受性は、標的とする送達メカニズムを作成するために利用でき、治療薬を体内のある特定の部位で放出します 。
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4,6-Dichloropyridin-3-yl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a palladium catalyst . The palladium catalyst has previously undergone oxidative addition with an electrophilic organic group, forming a new Pd-C bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound is often used, is a key process in the synthesis of various organic compounds . These compounds could potentially affect numerous biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
For instance, it is known to be soluble , which could potentially impact its absorption and distribution
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of a wide range of organic compounds with various biological activities.
Action Environment
The action of (4,6-Dichloropyridin-3-yl)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which this compound is used are known to be exceptionally mild and functional group tolerant . Additionally, the compound is known to be stable , which could potentially enhance its efficacy under various environmental conditions. It should be stored in an inert atmosphere and under -20°c for optimal stability .
特性
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXIQUFADVGXLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672079 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070893-11-6 | |
| Record name | (4,6-Dichloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)


![N-[(2,4-difluorophenyl)(phenyl)methyl]ethane-1,2-diamine](/img/structure/B1418685.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)

